

An In-depth Technical Guide to DSPE-Hyd-PEG-Mal (MW 2000)

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Compound of Interest

Compound Name: DSPE-Hyd-PEG-Mal (MW 2000)

Cat. No.: B15549930

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Hydrazone-Poly(ethylene glycol)-Maleimide (DSPE-Hyd-PEG-Mal) with a polyethylene glycol (PEG) molecular weight of 2000 Da. This versatile lipid-polymer conjugate is a cornerstone in the development of advanced drug delivery systems, particularly for targeted and stimuli-responsive therapies.

Core Concepts: Structure and Functionality

DSPE-Hyd-PEG-Mal (MW 2000) is a heterobifunctional molecule meticulously designed for nanoparticle drug delivery. Its structure comprises three key functional domains:

- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a hydrophobic anchor. This allows for its stable integration into the lipid bilayer of nanoparticles such as liposomes.
- PEG (Polyethylene Glycol), MW 2000: A hydrophilic polymer that forms a "stealth" shield on the nanoparticle surface. This PEG layer sterically hinders opsonization and recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.
- Hydrazone (Hyd) Linker: This is a pH-sensitive chemical bond connecting the DSPE-PEG backbone. Under normal physiological conditions (pH 7.4), the hydrazone bond is relatively stable. However, in the acidic microenvironments often associated with tumors or

endosomes (pH 5.0-6.5), this bond is susceptible to hydrolysis. This cleavage mechanism allows for the shedding of the PEG layer and/or the release of a conjugated payload in a targeted manner.

- **Maleimide (Mal):** A reactive group at the distal end of the PEG chain. The maleimide group readily and specifically reacts with thiol (sulphydryl) groups, such as those found in the cysteine residues of peptides and proteins. This enables the covalent attachment of targeting ligands (e.g., antibodies, peptides, aptamers) to the nanoparticle surface for active targeting to specific cells or tissues.

The combination of these components results in a highly versatile tool for creating long-circulating nanoparticles that can be targeted to a specific site and release their payload in response to an acidic stimulus.

Deduced Chemical Structure and Formula

The precise chemical structure of **DSPE-Hyd-PEG-Mal (MW 2000)** can be deduced from the synthesis of its components. The structure consists of the DSPE lipid connected via its ethanolamine headgroup to the PEG chain through a pH-sensitive hydrazone linkage. The other end of the PEG chain is terminated with a maleimide group.

Deduced Chemical Formula: $C_{139}H_{271}N_4O_{57}P$ (Note: The number of ethylene glycol repeat units 'n' is an average, leading to a distribution of molecular weights around the target MW of 2000 for the PEG chain). The overall molecular weight of the conjugate is approximately 2870 g/mol .

Physicochemical and Technical Data

The following table summarizes key quantitative data for **DSPE-Hyd-PEG-Mal (MW 2000)**.

Property	Value
Molecular Weight (PEG)	~2000 Da
Overall Molecular Weight	~2870 g/mol
Appearance	White to off-white solid
Purity	Typically ≥95%
Solubility	Soluble in chloroform and warm water.
Storage Conditions	-20°C in a dry, dark environment.

Experimental Protocols

Representative Synthesis of DSPE-Hyd-PEG-Mal (MW 2000)

The synthesis of DSPE-Hyd-PEG-Mal is a multi-step process. The following is a representative protocol based on the synthesis of similar hydrazone-linked PEG-lipid conjugates.

Step 1: Synthesis of a Hydrazide-Functionalized DSPE.

- DSPE is reacted with a homobifunctional crosslinker containing a hydrazide group, such as succinimidyl 3-(2-pyridyldithio)propionate (SPDP), followed by reduction to expose a thiol group.
- The thiolated DSPE is then reacted with a maleimide-containing hydrazide crosslinker.

Step 2: Synthesis of an Aldehyde-Functionalized PEG-Maleimide.

- A heterobifunctional PEG with a terminal maleimide group and a hydroxyl group is used as the starting material.
- The terminal hydroxyl group is oxidized to an aldehyde using a mild oxidizing agent, such as pyridinium chlorochromate (PCC).

Step 3: Conjugation of Hydrazide-DSPE and Aldehyde-PEG-Maleimide.

- The hydrazide-functionalized DSPE and the aldehyde-functionalized PEG-Maleimide are reacted in a suitable buffer (e.g., acetate buffer, pH 5.0-5.5) to form the hydrazone linkage.
- The final product, DSPE-Hyd-PEG-Mal, is purified using dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.

Preparation of pH-Sensitive Liposomes

This protocol describes the preparation of pH-sensitive liposomes incorporating DSPE-Hyd-PEG-Mal using the thin-film hydration method.

- Lipid Film Formation:
 - A mixture of lipids, including a fusogenic lipid like dioleoylphosphatidylethanolamine (DOPE), cholesterol, and DSPE-Hyd-PEG-Mal (typically at a molar ratio of 5-10%), is dissolved in a suitable organic solvent (e.g., chloroform).
 - The solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
 - The film is further dried under vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - The lipid film is hydrated with an aqueous buffer (e.g., HEPES or citrate buffer, pH 7.4) containing the drug to be encapsulated.
 - The hydration is performed above the phase transition temperature of the lipids with gentle agitation to form multilamellar vesicles (MLVs).
- Size Reduction:
 - The MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) with a uniform size distribution.
- Purification:

- Unencapsulated drug is removed by dialysis or size-exclusion chromatography.

Conjugation of a Thiol-Containing Peptide to DSPE-Hyd-PEG-Mal Liposomes

This protocol details the covalent attachment of a targeting peptide to the surface of pre-formed liposomes.

- Peptide Preparation:

- A peptide containing a free thiol group (e.g., from a cysteine residue) is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).

- Liposome Preparation:

- Prepare liposomes incorporating DSPE-Hyd-PEG-Mal as described in the previous protocol.

- Conjugation Reaction:

- The thiol-containing peptide is added to the liposome suspension at a desired molar ratio.
 - The reaction mixture is incubated at room temperature for several hours or overnight with gentle stirring. The maleimide groups on the liposome surface will react with the thiol groups of the peptide to form a stable thioether bond.

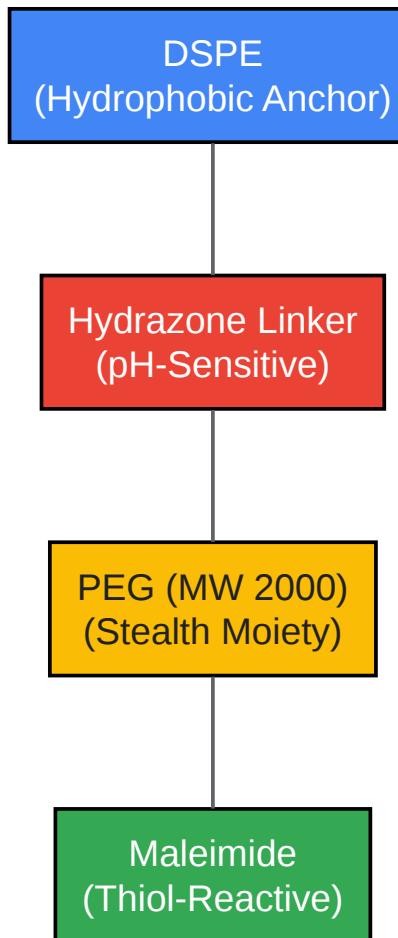
- Purification:

- Unconjugated peptide is removed from the immunoliposomes by size-exclusion chromatography or dialysis.

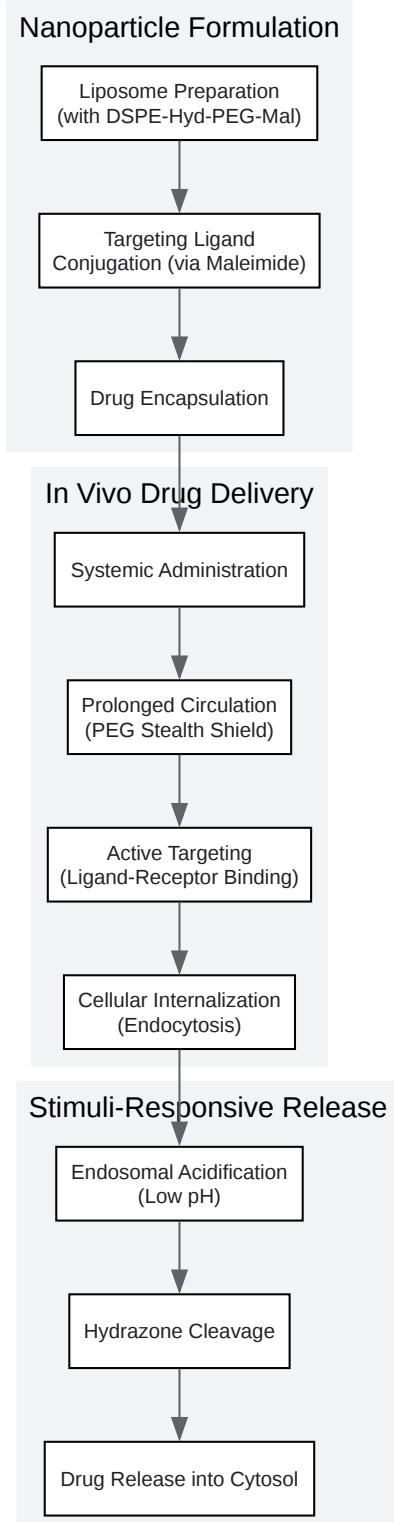
Visualizations

Chemical Structure of DSPE-Hyd-PEG-Mal (MW 2000)

DSPE-Hyd-PEG-Mal (MW 2000) Structure



Workflow for Targeted Drug Delivery

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